1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Overview
Description
1-(Phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as 2-bromoaniline and alkynes.
Formation of the Indole Ring: The indole ring is formed through a series of reactions, including the Larock indole annulation reaction, which involves the use of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in dimethylformamide at elevated temperatures.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through electrophilic substitution reactions, where the indole derivative reacts with phenylsulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the conversion of the intermediate product to the carboxamide derivative through reactions with appropriate amines under suitable conditions.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens, alkyl groups, or acyl groups. These reactions often occur at the 3-position of the indole ring due to its high reactivity.
Scientific Research Applications
1-(Phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Chemical Synthesis: The compound is utilized in organic synthesis as a building block for the preparation of more complex molecules.
Industrial Applications: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biological Effects: The compound’s effects can include inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can be compared with other similar compounds:
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)12-6-7-14-11(10-12)8-9-17(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJATLJNXKCCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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